1-chloro-2-(nitromethyl)benzene

Vue d'ensemble

Description

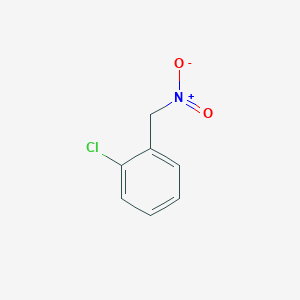

1-chloro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitromethyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-chloro-2-(nitromethyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires a nitrating agent such as nitric acid (HNO3) and a catalyst like sulfuric acid (H2SO4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-chloro-2-(nitromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrobenzene derivatives.

Reduction: Aminobenzene derivatives.

Substitution: Various substituted benzene compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Industrial Applications

1-Chloro-2-(nitromethyl)benzene serves primarily as an intermediate in the synthesis of other chemicals. Its applications include:

-

Manufacture of Dyes and Pigments : It is used to produce several important intermediates such as:

- 2-Nitroaniline : Approximately 31% of the production is directed towards this compound, which is mainly utilized in the production of pesticides.

- Dichlorobenzidine : Accounts for about 26% of the production, used in dye manufacturing.

- 2-Nitroanisole : Constitutes around 23%, also used in dye synthesis.

- 2-Chloroaniline : Approximately 8%, utilized in various chemical processes .

- Pharmaceuticals : The compound is involved in synthesizing pharmaceutical products, particularly those requiring nitro or chloro functional groups.

Environmental Considerations

This compound has been evaluated for its environmental impact. According to studies:

- It shows low biodegradability, with only about 8.2% mineralization observed under specific conditions within a 14-day period .

- The Mackay Fugacity Model indicates that the primary environmental compartments for this compound are water (65.4%) and air (32.9%), suggesting potential aquatic toxicity and atmospheric persistence .

Toxicological Studies

Toxicological assessments reveal that exposure to this compound can lead to serious health risks:

- Inhalation and dermal exposure can result in systemic health effects, including hematological changes observed at specific concentrations in animal studies .

- The lowest observed adverse effect level (LOAEL) was identified at 4 mg/kg bw/day based on hematotoxicity in rats .

Case Study 1: Industrial Use and Safety Protocols

A study conducted by the Australian Industrial Chemicals Introduction Scheme evaluated the safety protocols for handling this compound in industrial settings. The findings emphasized the need for protective equipment to mitigate inhalation risks and dermal exposure during manufacturing processes .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental fate of this compound indicated that while it is not readily biodegradable, specialized microbial cultures can degrade it under certain conditions. This highlights the importance of wastewater treatment facilities adapting their processes to effectively manage such compounds .

Mécanisme D'action

The mechanism of action of 1-chloro-2-(nitromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitromethyl group can undergo further chemical transformations, leading to the formation of various products. The chlorine atom can be substituted by nucleophiles, resulting in different substituted benzene derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-chloro-2-nitrobenzene

- 2-chloro-1-nitrobenzene

- 1-chloro-4-nitrobenzene

Uniqueness

1-chloro-2-(nitromethyl)benzene is unique due to the presence of both a chlorine atom and a nitromethyl group on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Activité Biologique

1-Chloro-2-(nitromethyl)benzene, a nitroaromatic compound, has garnered attention for its biological activity, particularly in toxicology and environmental health. This article reviews the biological effects, including mutagenicity, carcinogenic potential, and metabolic pathways of this compound, drawing from various research findings and case studies.

This compound is characterized by its chlorinated and nitro-substituted aromatic structure. Its chemical formula is C7H6ClN2O2, and it is often studied for its reactivity due to the presence of the nitro group.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial systems but not in mammalian cell test systems in vitro. Specifically, it has shown weak clastogenic effects, indicated by increased rates of Sister Chromatid Exchanges (SCEs) in mammalian cells, although the biological relevance of these findings remains unclear .

Table 1: Summary of Mutagenicity Studies

| Test System | Result |

|---|---|

| Bacterial tests | Weak mutagenic activity |

| Mammalian cell tests | No mutagenic activity |

| Drosophila melanogaster | Not mutagenic |

| Sister Chromatid Exchanges | Increased rates observed |

Carcinogenic Potential

There is evidence suggesting that this compound may have carcinogenic properties. In animal studies, tumors were induced in various organs of rats and in the liver of mice. The compound's inconsistent results across different studies are typical for nitroaromatics, leading to concerns regarding its potential as a carcinogen .

Case Study: Tumor Induction

In a 13-week inhalation study involving F344/N rats and B6C3F1 mice, significant pathological changes were observed. Male rats exhibited reproductive organ effects at certain exposure levels. The lowest observed adverse effect level (LOAEL) was identified at 1.1 ppm .

Metabolism and Toxicokinetics

The absorption profile of this compound varies with the route of exposure. Studies show that it is absorbed via the skin, gastrointestinal tract, and respiratory tract. In rats, approximately 80% absorption was noted following oral administration . The compound undergoes metabolic transformations primarily through reduction and conjugation pathways.

Table 2: Absorption Data

| Route of Exposure | Absorption Rate |

|---|---|

| Oral | ~80% |

| Dermal | ~40% |

Toxicological Effects

Acute toxicity studies have determined an LD50 value for male and female Sprague-Dawley rats at approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress . Histopathological examinations revealed injuries to the liver and kidneys following high-dose exposure.

Propriétés

IUPAC Name |

1-chloro-2-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXMYMRDWWWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.